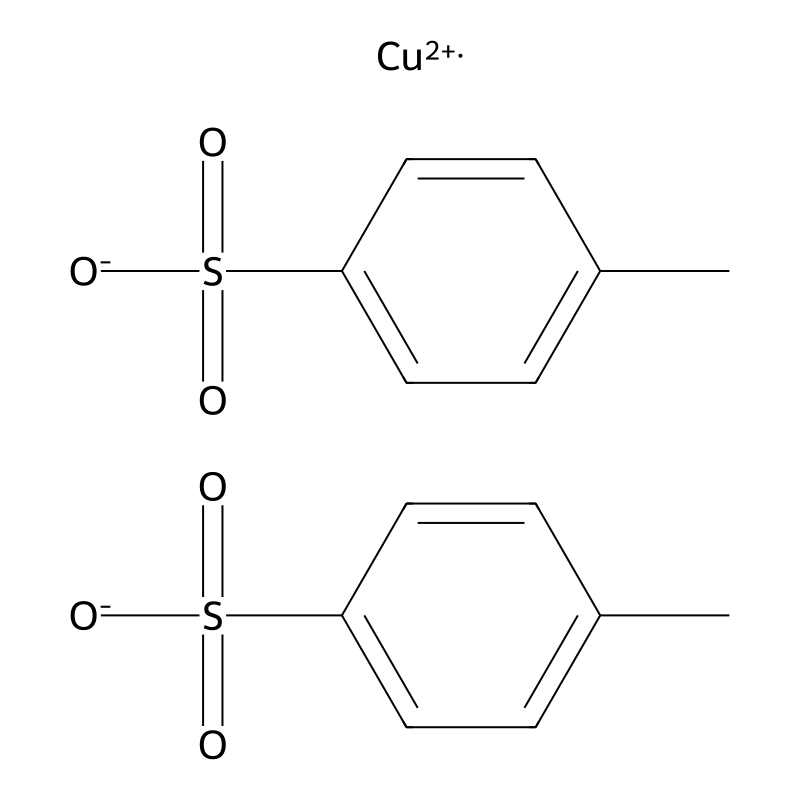Cu(OTs)2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Organic Reactions
Cu(OTs)2 serves as an efficient catalyst for various organic reactions, including:
C-C bond formation reactions
Cu(OTs)2 can catalyze the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling . These reactions are crucial for synthesizing complex organic molecules with specific functionalities.
Click chemistry reactions
Cu(OTs)2 can be employed as a catalyst in click chemistry, a powerful tool for rapidly assembling complex molecules. The copper(II) ion in Cu(OTs)2 facilitates the formation of triazoles, a common linkage used in click reactions .
Oxidation reactions
Cu(OTs)2 exhibits mild oxidizing properties, making it suitable for controlled oxidation reactions in organic synthesis. For example, it can be used to convert alcohols to aldehydes and ketones !.
Precursor for Functional Materials
Cu(OTs)2 serves as a versatile precursor for the synthesis of various functional materials:
Metal-organic frameworks (MOFs)
Cu(OTs)2 can be used as a building block for constructing MOFs, a class of porous materials with tunable properties. These MOFs find applications in gas storage, separation, and catalysis due to their high surface area and well-defined pore structures .
Coordination polymers
Cu(OTs)2 can be employed in the synthesis of coordination polymers, which are one-dimensional or two-dimensional structures formed by the coordination of metal ions with organic ligands. These polymers exhibit interesting electrical, magnetic, and optical properties, making them potential candidates for various technological applications .
Biomimetic Applications
Cu(OTs)2 finds applications in biomimetic studies, where researchers mimic natural systems to develop new materials and functionalities:
Modeling enzyme activity
Cu(OTs)2 exhibits Lewis acidity similar to copper enzymes, making it a valuable tool for studying their catalytic mechanisms. Researchers can use Cu(OTs)2 to model the binding and activation of substrates by these enzymes .
Development of antimicrobial agents
Cu(OTs)2 exhibits some antimicrobial activity, and researchers are exploring its potential for developing new and more effective antimicrobial agents .
Copper(II) tosylate, represented as Cu(OTs)₂, is a blue crystalline compound formed by the reaction of copper(II) hydroxide or carbonate with p-toluenesulfonic acid. It serves as an efficient catalyst in various organic reactions, including carbon-carbon bond formation and oxidation processes. The molecular structure of Cu(OTs)₂ features a copper(II) ion surrounded by four oxygen atoms from two tosylate anions, resulting in a distorted square planar geometry around the copper center. The tosylate anion comprises a benzene ring with a methyl group and a sulfonate group, contributing to the compound's unique properties and reactivity.
Cu(OTs)2 can be irritating to the skin, eyes, and respiratory system. It's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].
Note:
- Information about the mechanism of action is not readily available in the context of scientific research for Cu(OTs)2.
- Due to safety concerns, refrain from experimenting with Cu(OTs)2 without proper training and supervision.
Cu(OTs)₂ is notable for its role as a catalyst in several key organic transformations:
- Carbon-Carbon Bond Formation: It facilitates reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling, which are essential for synthesizing complex organic molecules.
- Oxidation Reactions: Cu(OTs)₂ exhibits mild oxidizing properties, allowing it to convert alcohols to aldehydes and ketones. It can also catalyze the Friedel-Crafts acylation of benzene, producing acetophenone from acetyl chloride.
The general reaction for its formation can be represented as:
Research indicates that Cu(OTs)₂ possesses some antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its Lewis acidity is comparable to that of copper enzymes, which allows it to model catalytic mechanisms within biological systems. This property is particularly useful in biomimetic studies aimed at understanding enzyme behavior and interactions.
The synthesis of Cu(OTs)₂ typically involves the following methods:
- Reaction of Copper Hydroxide with Tosic Acid:
- Copper(II) hydroxide reacts with p-toluenesulfonic acid to yield Cu(OTs)₂ and water.
- Use of Copper Carbonate:
- Copper carbonate can also be used in place of copper hydroxide in similar reactions with tosic acid to produce the same compound.
These methods allow for the efficient production of Cu(OTs)₂ in laboratory settings.
Cu(OTs)₂ finds diverse applications in various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis, facilitating reactions that form carbon-carbon bonds and other functional groups.
- Material Science: Cu(OTs)₂ serves as a precursor for constructing metal-organic frameworks (MOFs) and coordination polymers, which are utilized in gas storage and separation applications due to their high surface area.
- Biomimetic Studies: Its properties are leveraged to mimic natural enzyme behavior, aiding in the development of new materials and functionalities.
Studies on Cu(OTs)₂ reveal its interaction with various substrates during catalytic processes. The copper ion interacts with organic molecules through coordination bonds, facilitating reactions such as oxidation and addition. This interaction is crucial for understanding its mechanism of action in both synthetic and biological contexts .
Cu(OTs)₂ shares similarities with several other copper compounds but stands out due to its specific catalytic properties and applications. Here are some comparable compounds:
| Compound Name | Unique Properties |
|---|---|
| Copper(I) iodide | Used in coupling reactions but less versatile than Cu(OTs)₂. |
| Copper(II) acetate | Commonly used in organic synthesis but lacks the specific functionality of tosylate ligands. |
| Copper(I) thiophene-2-carboxylate | Known for unique electronic properties but limited catalytic applications compared to Cu(OTs)₂. |
Cu(OTs)₂'s ability to act as both a Lewis acid and an effective catalyst for various organic transformations highlights its uniqueness among these compounds
Related CAS
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dates








